molecular formula C20H23NO4 B5205606 Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5205606
M. Wt: 341.4 g/mol
InChI Key: ZKWLPRVCZKURKF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research, belonging to the polyhydroquinoline class. Polyhydroquinoline derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . Researchers investigate these compounds for their potential antibacterial, antimycobacterial, and anticancer properties, making the core scaffold a valuable template for developing new therapeutic agents . The compound features a fused multi-ring system that often adopts a specific conformation, such as a sofa-like shape for the hydropyridine ring, which can be critical for its interaction with biological targets . In crystal structures of closely related analogs, molecules can form chains in the solid state via intermolecular N—H···O hydrogen bonds, which is a key point of study for researchers interested in material sciences and crystal engineering . Synthesized from dimedone, substituted benzaldehydes, and ethyl acetoacetate, this hexahydroquinoline derivative serves as a key intermediate for researchers exploring structure-activity relationships and developing novel bioactive molecules .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-25-20(23)17-12(2)21-15-6-5-7-16(22)19(15)18(17)13-8-10-14(24-3)11-9-13/h8-11,18,21H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWLPRVCZKURKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which is a multi-component reaction involving the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the phenyl ring, ester group, or additional functional moieties, leading to distinct physicochemical and biological profiles:

Table 1: Substituent Effects on Properties
Compound Name Substituents (Position 4) Ester Group Molecular Formula Melting Point (°C) Key Spectral Features
Target Compound 4-Methoxyphenyl Ethyl C21H23NO4 Not reported IR: 1668, 1634 cm⁻¹ (C=O)
B8 (Pyridin-3-yl methyl ester) 4-Methoxyphenyl Pyridinyl C24H24N2O4 212 ¹H NMR δ 3.67 (OCH3), MS m/z 404
Methyl 4-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methyl C20H21NO4 Not reported IR: 1733, 1654 cm⁻¹ (C=O)
Ethyl 4-(Furan-2-yl) derivative Furan-2-yl Ethyl C19H21NO4 Not reported ¹H NMR δ 5.81 (furan H)
Ethyl 4-(5-Bromo-2-hydroxyphenyl) 5-Bromo-2-hydroxyphenyl Ethyl C19H20BrNO4 Not reported IR: 3312 cm⁻¹ (OH)
  • Ester Group Impact: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs, influencing membrane permeability .
  • Aromatic Substituents : The 4-methoxyphenyl group in the target compound and B8 contributes to electron-rich systems, favoring interactions with hydrophobic enzyme pockets. Hydroxyl or bromo substituents (e.g., ) increase polarity and hydrogen-bonding capacity .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₈H₁₉N₁O₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 161374-07-8

1. Antimicrobial Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance, a study demonstrated the antibacterial effects of polyhydroquinoline derivatives against various strains of bacteria including Escherichia coli and Bacillus subtilis . The compound's structure allows for interaction with bacterial membranes, disrupting their integrity and leading to cell death.

2. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging assay. Results showed that derivatives exhibited antioxidant activity ranging from 70% to 98%, indicating significant potential for use in formulations aimed at reducing oxidative stress . This property is particularly relevant in the context of diseases characterized by oxidative damage.

3. Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of hexahydroquinoline derivatives. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory conditions . This suggests a promising role in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammation and microbial resistance.
  • Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Membrane Disruption : Interaction with microbial membranes leads to increased permeability and subsequent cell lysis.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various polyhydroquinoline derivatives against standard bacterial strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundMIC (µg/mL)Bacteria Tested
Derivative A32E. coli
Derivative B16B. subtilis

Case Study 2: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of synthesized derivatives, it was found that the most effective compounds demonstrated IC50 values significantly lower than those of standard antioxidants like ascorbic acid .

CompoundIC50 (µg/mL)Standard Comparison
Derivative C25Ascorbic Acid (40)
Derivative D15Trolox (30)

Q & A

Q. What are the common synthetic routes for Ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate as a nitrogen source. This forms an enamine intermediate.
  • Step 2 : Cyclization with cyclohexanone derivatives under acidic or thermal conditions to construct the hexahydroquinoline core .
  • Step 3 : Substituent-specific modifications (e.g., esterification or alkylation) to introduce the 2-methyl and 4-(4-methoxyphenyl) groups . Key factors : Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (80–120°C) significantly impact cyclization efficiency. Catalysts like p-toluenesulfonic acid (PTSA) improve yields by 15–20% .

Q. How is the structural conformation of this compound validated, and what techniques are critical for resolving stereochemical ambiguities?

Structural characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the bicyclic framework. For example, the 5-oxo group shows a carbonyl signal at δ 195–205 ppm in 13C^{13}C NMR .
  • X-ray Crystallography : Resolves stereochemistry at C4 and C5 positions. The cyclohexanone ring typically adopts a half-chair conformation, while the methoxyphenyl group lies in a pseudo-axial orientation .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at 1720–1740 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity, and how are potency metrics interpreted?

Common assays include:

  • Enzyme Inhibition : IC50_{50} values against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using spectrophotometric methods. For example, derivatives with 4-methoxyphenyl groups show COX-2 inhibition at IC50_{50} = 1.2–3.5 μM .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50_{50} values compared to reference drugs like doxorubicin . Interpretation : Low μM-range activity suggests therapeutic potential, but requires further pharmacokinetic profiling .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-methoxyphenyl vs. halogenated analogs) modulate biological activity?

Substituent effects are analyzed via:

  • Structure-Activity Relationship (SAR) Studies : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets (e.g., COX-2). Fluorinated analogs show increased metabolic stability but reduced solubility .
  • Computational Modeling : Docking simulations (AutoDock Vina) reveal that 4-methoxyphenyl forms π-π interactions with Tyr385 in COX-2, while halogenated derivatives exhibit stronger van der Waals contacts . Contradictions : Chlorine substituents may increase potency but also toxicity (e.g., hepatocyte viability <50% at 10 μM) .

Q. What strategies resolve discrepancies in reported biological data across structurally similar analogs?

Discrepancies arise from:

  • Assay Variability : Normalize data using internal controls (e.g., celecoxib for COX-2) and standardized protocols (e.g., ATP levels in cytotoxicity assays) .
  • Purity Issues : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Solubility Limits : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

Mechanistic studies employ:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • Metabolomics : LC-MS/MS profiles changes in metabolites (e.g., arachidonic acid pathways) to map downstream effects .
  • Cryo-EM : Resolves binding conformations with target proteins at near-atomic resolution .

Methodological Considerations

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-Temperature Quenching : Halt reactions at –20°C to prevent degradation of enamine intermediates .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during cyclization .

Q. What analytical workflows validate compound identity in mixtures or biological matrices?

  • LC-HRMS : Accurately quantify the compound in plasma using a Q-TOF mass spectrometer (mass error <2 ppm) .
  • Isotopic Labeling : Incorporate 13C^{13}C-labeled precursors to track metabolic fate in vivo .

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